[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQVVGFUXXQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Synthetic Routes
Detailed Preparation Methods
Hydrogenation of 2-Methylpyrroline
The patent WO2008137087A1 outlines a scalable process for synthesizing 2-methylpyrrolidine, a key intermediate. 2-Methylpyrroline undergoes hydrogenation in a 2:1 ethanol/methanol mixture using 5% Pt/C under ambient conditions (25°C, 1 atm H₂). The reaction achieves 92% yield within 12 hours, with the catalyst removed via filtration. The resulting 2-methylpyrrolidine is then alkylated with methyl iodide in tetrahydrofuran (THF) using sodium hydride as a base, yielding N-methyl-2-methylpyrrolidine (78%).
Critical Step :
The hydrogenation’s enantioselectivity is enhanced by recrystallizing the tartrate salt. For example, (R)-2-methylpyrrolidine L-tartrate recrystallized from ethanol/water (3:1) achieves 98% ee.
Alkylation and Glycine Coupling
The N-methylpyrrolidine intermediate is functionalized with a glycine moiety via a two-step process:
-
Chloromethylation : Reaction with chloromethyl methyl ether in dichloromethane introduces a chloromethyl group at the pyrrolidine’s 2-position.
-
Nucleophilic Substitution : The chloromethyl derivative reacts with methylamino-acetic acid in dimethylformamide (DMF) at 80°C for 24 hours, yielding the target compound (65%).
Enantioselective Synthesis
To isolate the (S)-enantiomer, the racemic N-methylpyrrolidine is treated with D-tartaric acid in hot ethanol, forming diastereomeric salts. Recrystallization twice from ethanol/water (4:1) enriches the (S)-enantiomer to 98% ee. The resolved amine is then coupled with bromoacetic acid using EDCI/HOBt in dichloromethane, achieving 70% yield.
Optimization and Catalytic Processes
Platinum-Catalyzed Hydrogenation
The choice of catalyst significantly impacts hydrogenation efficiency. Platinum(IV) oxide (PtO₂) in ethanol/methanol (2:1) reduces reaction time to 8 hours (vs. 12 hours with Pt/C). However, Pt/C offers cost advantages ($120/g vs. $450/g for PtO₂).
Microwave-Assisted Acetylation
The journal Chemical and Pharmaceutical Bulletin reports microwave irradiation (170°C, 30 minutes) for acetylating intermediates, reducing reaction time from 2 hours to 30 minutes. This method achieves 88% yield for N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide, a model compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H-NMR (DMSO-d₆) : δ 2.18 (s, 3H, CH₃), 3.21–3.45 (m, 4H, pyrrolidine CH₂), 4.02 (s, 2H, CH₂COO).
-
¹³C-NMR : 174.5 ppm (COOH), 58.9 ppm (N-CH₂), 46.7 ppm (N-CH₃).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₀H₁₈N₂O₂: 200.28 [M + H]⁺; Found: 200.29 .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amino acetic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.26 g/mol
- CAS Number : 1353986-36-3
- IUPAC Name : N-methyl-N-((1-methylpyrrolidin-2-yl)methyl)glycine
This compound is characterized by its pyrrolidine ring, which is known to enhance biological activity through interactions with various receptors.
Antitumor Activity
Recent studies have highlighted the potential of Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid as an antagonist for the AM2 receptor, which is implicated in tumor progression.
- Case Study : In a study involving triple-negative breast cancer (TNBC) cell lines, the compound demonstrated a significant reduction in cell viability by approximately 55% at a concentration of 10 μM over three days. Furthermore, in vivo studies showed a 47% decrease in tumor growth in xenograft models after treatment with the compound at a dosage of 20 mg/kg .
Neurological Research
The compound has been investigated for its role in modulating neurotransmitter systems. Pyrrolidine derivatives are known to affect cholinergic and dopaminergic pathways, making them candidates for research into neurodegenerative diseases.
- Application : As a potential therapeutic agent for conditions like Alzheimer's disease, where modulation of neurotransmitter levels is crucial.
Synthesis and Development
The synthesis of Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid involves various methods that ensure high purity and yield. Techniques such as asymmetric synthesis have been employed to produce enantiomerically pure compounds, which are essential for evaluating biological activity.
The safety profile of Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid has been assessed through various toxicity studies. The results indicate that the compound is well-tolerated in animal models, showing no significant adverse effects at therapeutic doses.
Table 2: Toxicity Studies Summary
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Implications
- Pyrrolidine Substitution: Unlike glycine, all three synthetic analogs incorporate a pyrrolidine ring, which introduces steric bulk and chirality. The methyl group on the pyrrolidine nitrogen in this compound enhances lipophilicity compared to its unmethylated counterpart (CAS: 1353944-73-6) .
- Chirality : The (S)-enantiomer of the ethyl-substituted analog (CAS: 1353998-31-8) highlights the importance of stereochemistry in biological interactions, though specific activity data are unavailable in the provided evidence .
Physicochemical Properties
- Molecular Weight and Solubility : The pyrrolidine-containing derivatives exhibit higher molecular weights (172–186 g/mol) compared to glycine (75 g/mol), likely reducing aqueous solubility .
- Thermal Stability: Limited data are available for melting/boiling points, but the pyrrolidine ring’s rigidity may enhance thermal stability relative to linear amino acids like glycine .
Notes on Evidence and Limitations
Data Gaps : Physical properties (melting/boiling points, solubility) are inconsistently reported in available sources, limiting direct comparisons .
Stereochemical Specificity : The biological activity of enantiomers (e.g., (S)-2-(Ethylpyrrolidinyl)acetic acid) remains underexplored in the provided evidence .
Commercial Accessibility: Several analogs, including this compound, are listed as discontinued, suggesting challenges in procurement .
Biological Activity
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. Its structural similarity to neurotransmitters suggests it may interact with various biological pathways, making it a candidate for therapeutic development.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known to influence its biological activity. The presence of a methyl group and an amino-acetic acid moiety contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes in biological systems. This binding can modulate various biochemical pathways, influencing processes such as neurotransmission and microbial resistance.
Neuropharmacological Effects
Research indicates that compounds with similar structures to this compound may affect neurotransmitter systems, potentially leading to applications in treating neurological disorders. Studies have shown that such compounds can influence the activity of neurotransmitter receptors, which may result in therapeutic effects on mood and cognition.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness against different strains.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These values highlight the compound's potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms of action against specific pathogens .
Case Studies
Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Neuropharmacological Study : A study examined the effects of pyrrolidine derivatives on cognitive function in animal models. Results indicated that certain derivatives improved memory retention and reduced anxiety-like behaviors, suggesting a neuroprotective role .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of similar alkaloids, reporting significant activity against resistant strains of bacteria. The findings suggest that modifications in the chemical structure can enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. How can the synthetic route for [Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent selection) and employ catalysts like triethylamine for amide bond formation. Purification via recrystallization or column chromatography (silica gel, chloroform/methanol gradient) can enhance purity. Monitor intermediates using LC-MS to identify side products. Reference synthetic protocols for structurally related compounds, such as methanesulfonyl-phenethyl-amino acetic acid derivatives, which highlight the importance of stepwise protection/deprotection strategies .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC) to resolve the pyrrolidine and acetic acid moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography, as demonstrated in aminopyrimidine-carboxylate co-crystals, can resolve stereochemistry and hydrogen-bonding networks .
Q. Which computational methods are suitable for modeling its electronic structure and reactivity?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Basis sets like 6-31G(d,p) balance computational cost and precision. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural analysis?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the pyrrolidine ring). Compare experimental data with DFT-optimized geometries to identify conformational isomers. For crystalline samples, use X-ray diffraction to validate static structures, referencing hydrogen-bond motifs like the R₂²(8) pattern common in aminopyrimidine-carboxylate systems .
Q. What strategies address discrepancies between experimental and computational thermodynamic stability values?
- Methodological Answer : Re-evaluate the choice of functional (e.g., test meta-GGAs like M06-2X for dispersion interactions). Include vibrational frequency corrections for entropy contributions. Validate computational results against experimental calorimetry data (e.g., heats of formation) .
Q. How can the compound’s pharmacological activity be predicted using structure-activity relationship (SAR) models?
- Methodological Answer : Perform molecular docking with target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina. Parameterize force fields for the pyrrolidine moiety using quantum mechanics/molecular mechanics (QM/MM). Cross-reference with SAR data from structurally related compounds, such as indolylacetic acid derivatives, to infer bioactivity .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : Use HPLC with UV/Vis or charged aerosol detection (CAD) for non-chromophoric impurities. Derivatize free amino groups with ninhydrin or o-phthalaldehyde for enhanced sensitivity. Validate methods per ICH guidelines, referencing amino acid analysis protocols for hydrolysis and derivatization .
Q. How do solvent polarity and proticity affect reaction kinetics in its synthesis?
- Methodological Answer : Conduct kinetic studies in solvents like DMF (polar aprotic) vs. ethanol (protic). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use the Kamlet-Taft solvent parameters to correlate polarity with reaction rates, as demonstrated in acetic anhydride-mediated acetylation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
